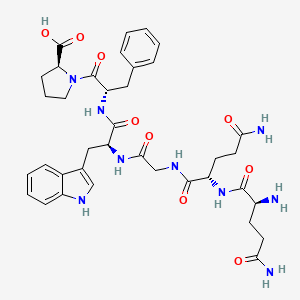
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- is a complex peptide composed of multiple amino acids Each of these amino acids plays a crucial role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- involves the stepwise addition of each amino acid to form the peptide chain. This process typically employs solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support. The reaction conditions often include the use of coupling reagents like HBTU or DIC, and protecting groups such as Fmoc to prevent unwanted reactions .
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, to produce the peptide in large quantities. The peptide is then purified using techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and phenylalanine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the peptide.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
科学的研究の応用
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- has several applications in scientific research:
Chemistry: Used as a model peptide to study protein folding and stability.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration due to its amino acid composition.
Industry: Utilized in the development of biomaterials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- involves its interaction with specific molecular targets and pathways. For instance, L-Proline is known to play a role in collagen synthesis, which is crucial for maintaining the structural integrity of tissues. The peptide may also interact with receptors and enzymes involved in cellular signaling, influencing various biological processes .
類似化合物との比較
Similar Compounds
L-Proline: A single amino acid involved in collagen synthesis and protein structure.
L-Glutamine: An amino acid important for nitrogen metabolism and immune function.
L-Tryptophan: A precursor to serotonin, involved in mood regulation.
L-Phenylalanine: A precursor to tyrosine, involved in neurotransmitter synthesis.
Uniqueness
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of amino acids allows it to participate in diverse biological processes and makes it a valuable tool in scientific research.
特性
CAS番号 |
173856-34-3 |
|---|---|
分子式 |
C37H47N9O9 |
分子量 |
761.8 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C37H47N9O9/c38-24(12-14-30(39)47)33(50)44-26(13-15-31(40)48)34(51)42-20-32(49)43-27(18-22-19-41-25-10-5-4-9-23(22)25)35(52)45-28(17-21-7-2-1-3-8-21)36(53)46-16-6-11-29(46)37(54)55/h1-5,7-10,19,24,26-29,41H,6,11-18,20,38H2,(H2,39,47)(H2,40,48)(H,42,51)(H,43,49)(H,44,50)(H,45,52)(H,54,55)/t24-,26-,27-,28-,29-/m0/s1 |
InChIキー |
SLAZVFHOVMGWNK-CISYKLKFSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


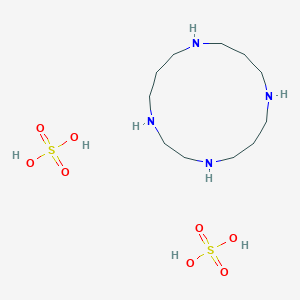
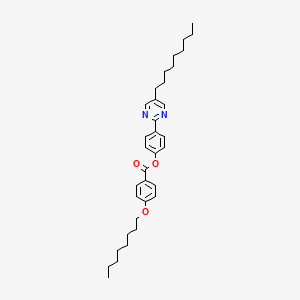
![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)
![4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid](/img/structure/B14272216.png)
![Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester](/img/structure/B14272217.png)
silane](/img/structure/B14272223.png)
![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
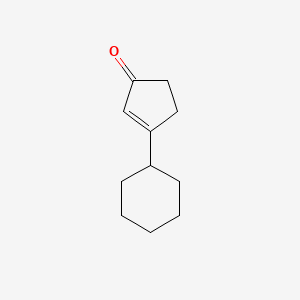
![Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-](/img/structure/B14272261.png)
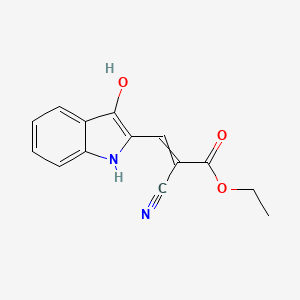

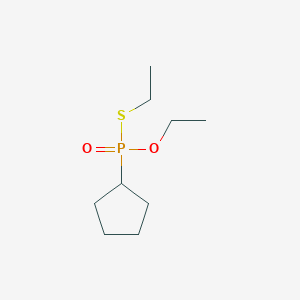
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)

